molecular formula C16H26N2O3S B2367539 2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide CAS No. 953207-60-8

2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2367539
CAS No.: 953207-60-8
M. Wt: 326.46
InChI Key: YIGUBAFWCQMJRV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a piperidine ring, and an ethanesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the methylation of phenol using methanol and a suitable catalyst.

    Piperidine Derivative Formation: The next step involves the synthesis of the 1-methylpiperidine derivative, which can be achieved through the alkylation of piperidine with methyl iodide.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidine derivative in the presence of ethanesulfonyl chloride and a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(4-ethoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide: Similar structure with an ethoxy group instead of a methoxy group.

    2-(4-methoxyphenyl)-N-((1-ethylpiperidin-4-yl)methyl)ethanesulfonamide: Similar structure with an ethyl group on the piperidine ring instead of a methyl group.

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)ethanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, piperidine ring, and ethanesulfonamide moiety allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-18-10-7-15(8-11-18)13-17-22(19,20)12-9-14-3-5-16(21-2)6-4-14/h3-6,15,17H,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGUBAFWCQMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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